3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHZQWLFVSWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromophenylhydrazine with a suitable pyrrole derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often involve temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under mild conditions. This reactivity enables functionalization with various nucleophiles:
Mechanism : The electron-withdrawing triazole ring activates the bromophenyl group for SNAr, facilitating attack by nucleophiles via a Meisenheimer complex intermediate .
Cycloaddition Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions, forming fused heterocycles:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction of the azide derivative (from SNAr above) with terminal alkynes yields 1,2,3-triazole-linked hybrids:
text3-(4-Azidophenyl)-pyrrolotriazole + HC≡C-R → 3-(4-(1-R-1H-1,2,3-triazol-4-yl)phenyl)-pyrrolotriazole
Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), RT, 24h .
Diels-Alder Reactions
The triazole ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furan):
Product : Fused tetracyclic adducts with improved solubility .
Aldol Condensation
The NH group in the triazole ring undergoes condensation with aldehydes:
textPyrrolotriazole + RCHO → 3-(4-Bromophenyl)-N-(R-methylene)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Conditions : AcOH, 60°C, 8h; yields 50–70% .
Ring-Opening with Amines
Treatment with primary amines (e.g., benzylamine) opens the pyrrolo ring:
Product : 2-Amino-5-(4-bromophenyl)-1,2,4-triazole derivatives.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-(4-Arylphenyl)-pyrrolotriazole | 85–90% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 3-(4-(Dialkylamino)phenyl)-pyrrolotriazole | 75% |
Key Insight : Electron-deficient triazole rings enhance the reactivity of the bromophenyl group in cross-couplings .
Oxidation
-
Triazole Ring : Resistant to oxidation under standard conditions (e.g., H₂O₂, KMnO₄) .
-
Pyrrolo Ring : Selective oxidation with mCPBA forms an N-oxide derivative.
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, altering its electronic properties .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Factor |
|---|---|---|
| SNAr | 2.5× faster than non-fused triazoles | Enhanced aryl halide activation |
| CuAAC | 1.8× slower than monocyclic triazoles | Steric hindrance from fused rings |
| Suzuki Coupling | Comparable to bromobenzene | Electron-deficient aryl group |
Mechanistic Insights
-
SNAr : DFT studies show a 15 kcal/mol lower activation energy compared to non-fused triazole bromides due to conjugation with the pyrrolo ring .
-
Cycloadditions : The triazole’s electron-deficient nature increases regioselectivity in CuAAC, favoring 1,4-disubstituted products .
This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry and materials science. Continued exploration of its derivatization potential is warranted to unlock novel applications.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness that warrants further investigation into its potential as an antimicrobial agent.
- Anticancer Properties : The compound has also shown promising results in anticancer assays. Its structural features may facilitate interactions with specific biological targets involved in cancer cell proliferation and survival pathways. Ongoing studies aim to elucidate the mechanisms underlying its anticancer effects.
Future Research Directions
Ongoing research is focused on exploring the full therapeutic potential of this compound. Studies are being conducted to identify specific molecular targets and pathways involved in its action. Additionally, further investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole include other triazole derivatives, such as:
1,2,4-Triazole: A core structure found in many biologically active compounds.
5-(4-bromophenyl)-1,2,4-triazole: A closely related compound with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrrolo[2,1-c][1,2,4]triazole core with a 4-bromophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has attracted attention due to its potential biological activities. Its unique fused ring structure combines a pyrrolo ring with a triazole moiety and a bromophenyl substituent, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀BrN₃
- Molecular Weight : 264.126 g/mol
- CAS Number : 321679-99-6
The compound's structure is characterized by the presence of a bromine atom on the phenyl ring, which is believed to influence its biological activity positively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis | |
| A549 (Lung) | 8.3 | Cell cycle arrest | |
| HepG2 (Liver) | 10.5 | Inhibition of cell migration |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further pharmacological studies.
Study on Cytotoxic Effects
In a study conducted by Lesyk et al., the cytotoxic effects of various derivatives including this compound were investigated. The results indicated that the compound exhibited significant cytotoxicity against human tumor cell lines, suggesting its potential as an anticancer agent .
Mechanistic Studies
Preliminary mechanistic studies have shown that this compound interacts with specific enzymes involved in cell signaling pathways. Such interactions may elucidate its therapeutic potential and guide future drug development efforts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazides with nitriles or via alkylation of preformed triazole scaffolds. For example, a modified protocol involves refluxing 4-amino-triazole intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form the pyrrolo-triazole core . Key steps include controlled solvent evaporation, filtration, and crystallization with ethanol/water mixtures for purity (>95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of 2D-NMR (¹H, ¹³C, and ¹⁵N) to resolve tautomeric ambiguities in the triazole ring. X-ray crystallography confirms the bicyclic framework, while FT-IR identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₀BrN₃: ~280.02 g/mol) .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Common assays include:
- Necroptosis inhibition : Measure RIPK1 kinase activity using ATP-competitive assays (IC₅₀ values <100 nM in human/mouse cell lines) .
- Antimicrobial screening : Broth microdilution to determine MIC against Gram-positive bacteria (e.g., S. aureus), with chloramphenicol/ampicillin as controls .
Advanced Research Questions
Q. How do substituent variations on the triazole ring affect necroptosis inhibition?
- Methodological Answer : Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., 4-bromophenyl) enhance RIPK1 binding by stabilizing hydrophobic interactions (ΔG ~ -9.2 kcal/mol in docking simulations).
- Bicyclic rigidity (pyrrolo-triazole vs. imidazo-triazole) improves metabolic stability (t₁/₂ > 4 hours in hepatocyte assays) .
- Table : Key SAR Data
| Substituent | RIPK1 IC₅₀ (nM) | LogP | Metabolic Stability (%) |
|---|---|---|---|
| 4-Bromophenyl | 28 ± 3 | 2.1 | 82 |
| 4-Methylphenyl | 120 ± 10 | 2.8 | 65 |
| Unsubstituted | >1000 | 1.5 | 45 |
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Cross-validate using orthogonal assays:
- Cellular vs. enzymatic assays : Discrepancies may arise from off-target effects (e.g., compound 26 in shows potent cellular activity but moderate enzymatic inhibition, suggesting RIPK1-independent pathways).
- Species-specific differences : Test in parallel human/mouse models (e.g., murine TNF-α-induced necroptosis may lack human RIPK1 splice variants) .
Q. What computational strategies predict its pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Use QikProp to estimate blood-brain barrier penetration (predicted logBB < -1.2) and CYP450 inhibition (CYP3A4 Ki > 10 µM).
- Molecular dynamics : Simulate binding to RIPK1's allosteric pocket (residues D138, K45) over 100 ns to assess stability .
Q. How to optimize synthetic yield for scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction time (12–24 hours), temperature (60–100°C), and solvent polarity (DMSO vs. DMF) to maximize yield (>65%).
- Purification : Use silica gel chromatography (hexane/EtOAc 3:1) or recrystallization (ethanol/water) to achieve >97% purity .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?
- Methodological Answer : Likely due to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
